
Muramic acid, delta-lactam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Muramic acid, delta-lactam is a unique structural modification found in the peptidoglycan of bacterial spores. This compound plays a crucial role in the heat resistance and dormancy of bacterial spores, making it an essential component for the survival of bacteria in harsh environments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The production of muramic acid, delta-lactam in Bacillus subtilis involves the removal of a peptide side chain from the N-acetylmuramic acid residue by a cwlD-encoded muramoyl-L-Alanine amidase. This process is followed by deacetylation and lactam ring formation, catalyzed by the product of the pdaA gene .
Industrial Production Methods: the in vitro reconstitution of cortex peptidoglycan biosynthesis has shown that the combined activity of CwlD and PdaA is sufficient for the formation of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Muramic acid, delta-lactam undergoes several types of chemical reactions, including deacetylation and cyclization. The deacetylation of N-acetylmuramic acid and the subsequent cyclization to form this compound are catalyzed by the enzyme PdaA .
Common Reagents and Conditions: The common reagents involved in the formation of this compound include the enzymes CwlD and PdaA. The reaction conditions typically involve the removal of a peptide side chain, followed by deacetylation and lactam ring formation .
Major Products Formed: The major product formed from these reactions is this compound, which is a critical component of the spore peptidoglycan in Bacillus subtilis .
Aplicaciones Científicas De Investigación
Muramic acid, delta-lactam has several scientific research applications, particularly in the fields of microbiology and biochemistry. It is essential for the study of bacterial spore formation, heat resistance, and dormancy. The unique structural modification of this compound in the spore cortex is crucial for spore germination and outgrowth . Additionally, understanding the biosynthesis and function of this compound can provide insights into developing new spore-specific antimicrobials .
Mecanismo De Acción
The mechanism of action of muramic acid, delta-lactam involves the removal of a peptide side chain from N-acetylmuramic acid by the enzyme CwlD, followed by deacetylation and lactam ring formation catalyzed by PdaA . This process results in the formation of this compound, which is essential for maintaining the structural integrity and heat resistance of bacterial spores .
Comparación Con Compuestos Similares
Muramic acid, delta-lactam is unique among peptidoglycan modifications due to its role in spore formation and heat resistance. Similar compounds include N-acetylmuramic acid and its derivatives, which are also components of bacterial peptidoglycan . this compound is distinct in its ability to form a lactam ring, which is critical for the structural integrity of the spore cortex .
Propiedades
Número CAS |
35477-93-1 |
|---|---|
Fórmula molecular |
C9H15NO6 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
(2R,3R,6R)-6-methyl-5-oxo-2-[(1R)-1,2,3-trihydroxypropyl]morpholine-3-carbaldehyde |
InChI |
InChI=1S/C9H15NO6/c1-4-9(15)10-5(2-11)8(16-4)7(14)6(13)3-12/h2,4-8,12-14H,3H2,1H3,(H,10,15)/t4-,5+,6?,7-,8-/m1/s1 |
Clave InChI |
XZWJVAHCGGCTMK-SRLYZFLGSA-N |
SMILES |
CC1C(=O)NC(C(O1)C(C(CO)O)O)C=O |
SMILES isomérico |
C[C@@H]1C(=O)N[C@H]([C@@H](O1)[C@@H](C(CO)O)O)C=O |
SMILES canónico |
CC1C(=O)NC(C(O1)C(C(CO)O)O)C=O |
Sinónimos |
muramic lactam |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenylbicyclo[3.2.1]oct-3-en-2-amine](/img/structure/B1215768.png)
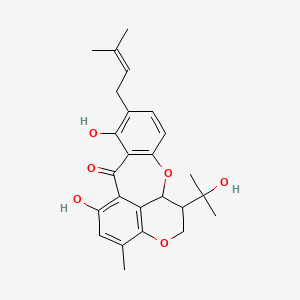
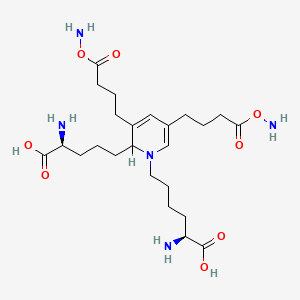
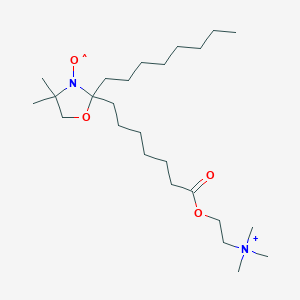
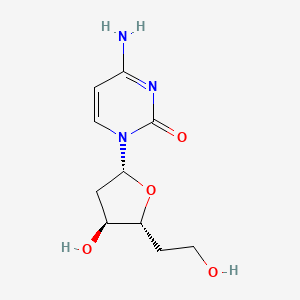

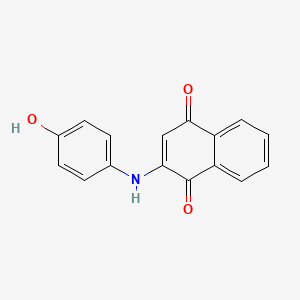
![2-amino-4-pyridin-4-yl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B1215781.png)

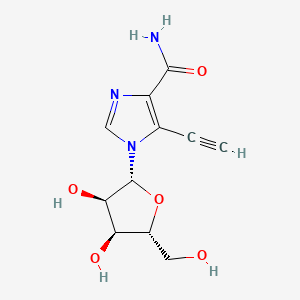
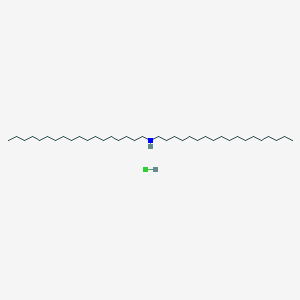

![1-Phenyl-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1215789.png)
![1-[9-Ethyl-6-(1-hydroxyiminoethyl)-3-carbazolyl]ethanone oxime](/img/structure/B1215791.png)
